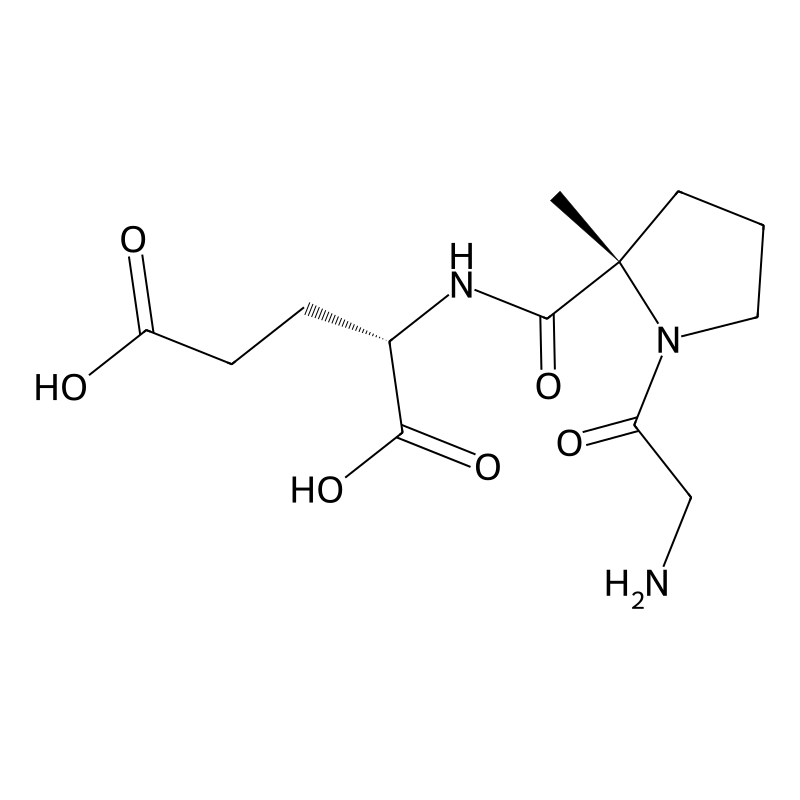Trofinetide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Reducing Inflammation
Scientific Field: Immunology
Summary of Application: Trofinetide has been shown to inhibit the production of inflammatory cytokines.
Excitotoxicity-Induced Tissue Damage
Scientific Field: Neurology
Summary of Application: Trofinetide has been found to reduce excitotoxicity-induced tissue damage, thereby protecting neurons
Trofinetide, chemically known as (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid, is a synthetic analog of the natural neuroprotective peptide glycine-proline-glutamate. It has been developed primarily as a treatment for Rett syndrome, a rare genetic disorder that affects brain development and leads to severe cognitive and physical impairments. Trofinetide is marketed under the brand name Daybue and was approved by the United States Food and Drug Administration in March 2023. The compound is characterized by its empirical formula C₁₃H₂₁N₃O₆ and a molecular weight of approximately 315.33 g/mol .
- Trofinetide is a relatively new medication, and long-term safety data is still being collected [].
- Clinical trials have reported common side effects like diarrhea and vomiting [].
- As with any medication, it's crucial to consult with a healthcare professional for comprehensive safety information regarding Trofinetide.
Trofinetide exhibits minimal metabolic transformation in the body, primarily being excreted unchanged through the urine. Studies indicate that it undergoes negligible hepatic or intestinal metabolism, with renal excretion accounting for about 83.8% of the administered dose. The compound does not significantly interact with cytochrome P450 enzymes or major drug transporters, which suggests a low potential for drug-drug interactions .
The synthesis of Trofinetide involves several steps that include the assembly of its amino acid components through peptide coupling techniques. The compound is designed to be resistant to enzymatic degradation, which enhances its bioavailability and therapeutic efficacy. The specific synthetic pathways are proprietary to Neuren Pharmaceuticals and Acadia Pharmaceuticals but generally utilize standard peptide synthesis methodologies, including solid-phase synthesis techniques .
Trofinetide is primarily indicated for the treatment of Rett syndrome in patients aged two years and older. Its therapeutic applications extend beyond this condition; it has also shown potential in clinical trials for Fragile X syndrome. The drug's ability to cross the blood-brain barrier makes it a candidate for various neurodevelopmental disorders where neuroprotection is desired .
Trofinetide has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. While it is a weak inhibitor of CYP3A4, it does not significantly affect the metabolism of most drugs processed by this pathway at therapeutic concentrations. Additionally, Trofinetide has been shown to inhibit certain uridine diphosphate glucuronosyltransferase enzymes in vitro, although clinical significance remains to be established .
Several compounds share structural or functional similarities with Trofinetide, particularly within the realm of neuroprotective agents:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycine-Proline-Glutamate | Natural tripeptide | Precursor to Trofinetide; naturally occurring |
| Insulin-like Growth Factor 1 | Growth factor | Precursor from which Trofinetide's structure is derived |
| NNZ-2566 | Synthetic analog | Another name for Trofinetide; similar therapeutic applications |
| N-Acetylcysteine | Antioxidant | Used for neuroprotection but different mechanism |
| Riluzole | Glutamate antagonist | Used in neurodegenerative diseases; different target |
Trofinetide stands out due to its specific application in Rett syndrome and its unique structural modifications that enhance stability and bioavailability compared to its natural counterparts.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Appearance
Storage
UNII
Sequence
Drug Indication
Pharmacology
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
Trofinetide is primarily excreted in urine, with minor excretion in feces. Approximately 80% of the dose recovered in urine was in the unchanged parent drug form.
Following oral administration, the apparent volume of distribution of trofinetide in healthy adult subjects was approximately 80 L. Minimal to no accumulation was observed following multiple-dose administration.
No information is available.
Metabolism Metabolites
Wikipedia
�-Decalactone
Biological Half Life
Use Classification
Dates
2: Cartagena CM, Phillips KL, Williams GL, Konopko M, Tortella FC, Dave JR, Schmid KE. Mechanism of action for NNZ-2566 anti-inflammatory effects following PBBI involves upregulation of immunomodulator ATF3. Neuromolecular Med. 2013 Sep;15(3):504-14. doi: 10.1007/s12017-013-8236-z. Epub 2013 Jun 14. PubMed PMID: 23765588.
3: Wei HH, Lu XC, Shear DA, Waghray A, Yao C, Tortella FC, Dave JR. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats. J Neuroinflammation. 2009 Aug 5;6:19. doi: 10.1186/1742-2094-6-19. PubMed PMID: 19656406; PubMed Central PMCID: PMC2731085.
4: Lu XC, Si Y, Williams AJ, Hartings JA, Gryder D, Tortella FC. NNZ-2566, a glypromate analog, attenuates brain ischemia-induced non-convulsive seizures in rats. J Cereb Blood Flow Metab. 2009 Dec;29(12):1924-32. doi: 10.1038/jcbfm.2009.109. Epub 2009 Jul 29. PubMed PMID: 19638995.
5: Bickerdike MJ, Thomas GB, Batchelor DC, Sirimanne ES, Leong W, Lin H, Sieg F, Wen J, Brimble MA, Harris PW, Gluckman PD. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke. J Neurol Sci. 2009 Mar 15;278(1-2):85-90. doi: 10.1016/j.jns.2008.12.003. Epub 2009 Jan 20. PubMed PMID: 19157421.
6: Lu XC, Chen RW, Yao C, Wei H, Yang X, Liao Z, Dave JR, Tortella FC. NNZ-2566, a glypromate analog, improves functional recovery and attenuates apoptosis and inflammation in a rat model of penetrating ballistic-type brain injury. J Neurotrauma. 2009 Jan;26(1):141-54. doi: 10.1089/neu.2008.0629. PubMed PMID: 19119917.








